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molecular formula C7H11N B8654418 2-Butylacrylonitrile CAS No. 4388-91-4

2-Butylacrylonitrile

Cat. No. B8654418
M. Wt: 109.17 g/mol
InChI Key: ZEGCGUNSDMAYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04448973

Procedure details

Preparation of the novel 3-substituted amino-1-phenyl-2-pyrazoline and 3-substituted amino-1-substituted phenyl-2-pyrazoline compounds V of the instant invention, which exhibit the pharmaceutical activity as herein described, is accomplished by the adaptation of the procedure of Duffin, G. F. and Kendall, J. D., J. Chem. Soc., 1954, 408; with modifications in accordance with the following reaction scheme: ##STR6## wherein R1, R2 and R3 are as previously defined. In accordance with the above reaction scheme, phenylhydrazine or a halogen-mono or disubstituted phenylhydrazine hydrochloride II such as p-chlorophenylhydrazine hydrochloride, m-chlorophenylhydrazine hydrochloride, m-fluorophenylhydrazine hydrochloride or 3,4-dichlorophenylhydrazine hydrochloride is reacted with an α, β-unsaturated nitrile I, such as acrylonitrile, methacrylonitrile, crotononitrile, cinnamonitrile, butyl acrylonitrile or compounds such as β-ethoxypropionitrile (which can undergo base catalyzed elimination to yield I) in a base catalyzed condensation procedure, with a base such as sodium ethoxide or choline hydrate in absolute ethanol. The reaction mixture is refluxed for a period of from 2-18 hours then the solvent is removed in vacuo. The addition of water gives a filterable solid which is collected, dissolved in dichloromethane and passed through a short column of a hydrous magnesium silicate. The column effluent is then refluxed on a steam bath with the gradual addition of hexane until crystallization is noted. Recrystallization from the same solvent pair (with or without additional treatment with a hydrous magnesium silicate) or from acetone-hexane provides the 3-amino-1-phenyl-2-pyrazoline and 3-amino-1-mono and disubstituted phenyl-2-pyrazoline compounds III. If the pyrazoline III is not soluble in dichloromethane, recrystallization may be accomplished from acetone-hexane, 95% ethanol or benzene with the omission of the hydrous magnesium silicate treatment phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
3-substituted amino-1-phenyl-2-pyrazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-substituted amino-1-substituted phenyl-2-pyrazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
halogen-mono
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
disubstituted phenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
m-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.ClC1C=C[C:14]([NH:17]N)=[CH:13][CH:12]=1.Cl.ClC1C=C(NN)C=CC=1.Cl.FC1C=C(NN)C=CC=1.Cl.ClC1C=C(NN)C=CC=1Cl.C(#N)C=C.C(#N)C(C)=C.C(#N)/C=C/C.C(#N)C=CC1C=CC=CC=1.C(C(=C)C#N)CCC.C(OCCC#N)C.[O-]CC.[Na+].O.OCC[N+](C)(C)C>C(O)C>[NH2:17][C:14]1[CH2:13][CH2:12][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1.[NH:7]1[CH2:1][CH:6]=[CH:5][NH:8]1 |f:1.2,3.4,5.6,7.8,15.16,17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.OCC[N+](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
3-substituted amino-1-phenyl-2-pyrazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-substituted amino-1-substituted phenyl-2-pyrazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Six
Name
halogen-mono
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
disubstituted phenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)NN
Name
m-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)NN
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C#N)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with modifications in accordance with the following reaction scheme
CUSTOM
Type
CUSTOM
Details
condensation procedure
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for a period of from 2-18 hours
Duration
10 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
The addition of water
CUSTOM
Type
CUSTOM
Details
gives a filterable solid which
CUSTOM
Type
CUSTOM
Details
is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The column effluent is then refluxed on a steam bath with the gradual addition of hexane until crystallization
CUSTOM
Type
CUSTOM
Details
Recrystallization from the same solvent pair (with or without additional treatment with a hydrous magnesium silicate) or from acetone-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(CC1)C1=CC=CC=C1
Name
Type
product
Smiles
N1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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